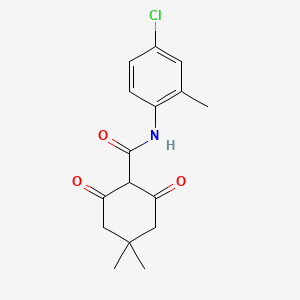
N-(4-chloro-2-methylphenyl)-4,4-dimethyl-2,6-dioxocyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide is a complex organic compound with a unique structure that includes a chlorinated aromatic ring and a cyclohexane ring with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the chlorinated aromatic precursor. One common method involves the nitration of 4-chloro-2-methylphenol, followed by reduction to obtain the corresponding amine . This amine is then reacted with a suitable carboxylic acid derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the cyclohexane ring can be reduced to alcohols.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring may yield chlorinated quinones, while reduction of the carbonyl groups may yield cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylphenol: A precursor in the synthesis of the target compound.
4-Chloro-3-methylphenol: A structurally similar compound with different substitution patterns.
3-Chloro-2-methylphenol: Another isomer with potential differences in reactivity and properties.
Uniqueness
N-(4-chloro-2-methyl-phenyl)-4,4-dimethyl-2,6-dioxo-cyclohexane-1-carboxamide is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
51488-06-3 |
|---|---|
Fórmula molecular |
C16H18ClNO3 |
Peso molecular |
307.77 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methylphenyl)-4,4-dimethyl-2,6-dioxocyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H18ClNO3/c1-9-6-10(17)4-5-11(9)18-15(21)14-12(19)7-16(2,3)8-13(14)20/h4-6,14H,7-8H2,1-3H3,(H,18,21) |
Clave InChI |
CCVJWWKWOFAJTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC(=O)C2C(=O)CC(CC2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



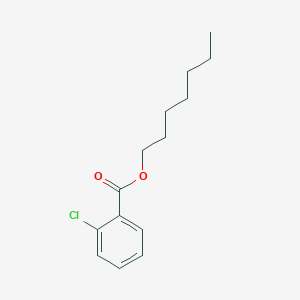
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)
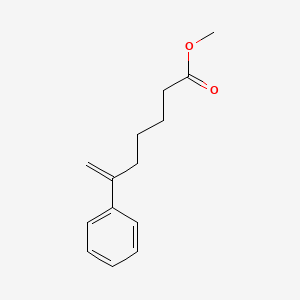
![3-[1,3,3-Tris(2-cyanoethyl)-5-methyl-2-oxocyclohexyl]propanenitrile](/img/structure/B14008471.png)
![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)
![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)

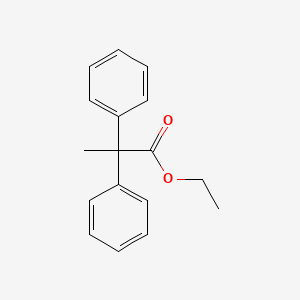
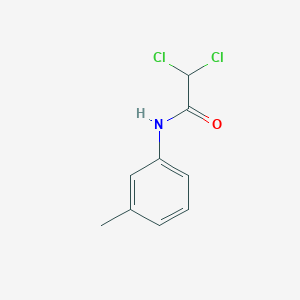
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
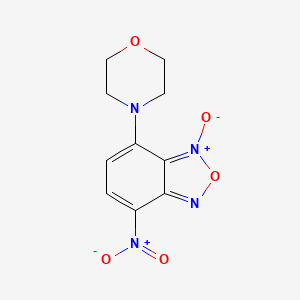
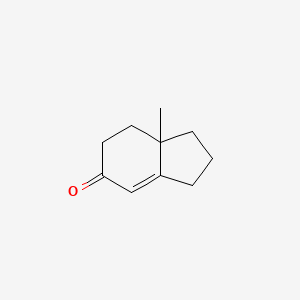
![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
